(5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol
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Overview
Description
(5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a furan ring, an ethoxypropyl group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan derivatives with ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes .
Medicine
In medicine, this compound may have potential therapeutic applications due to its structural similarity to bioactive molecules. Research is ongoing to explore its efficacy in treating certain diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. The furan ring and amino group play crucial roles in binding to the active sites of enzymes, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol: Similar in structure but lacks the ethoxypropyl and amino groups.
5-(Hydroxymethyl)furfural: Contains a furan ring and hydroxymethyl group but differs in the side chain structure.
Uniqueness
(5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol is unique due to its combination of a furan ring, ethoxypropyl group, and amino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
[5-[(3-ethoxypropylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H19NO3/c1-2-14-7-3-6-12-8-10-4-5-11(9-13)15-10/h4-5,12-13H,2-3,6-9H2,1H3 |
InChI Key |
AVPOVJJFFQPNKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CC=C(O1)CO |
Origin of Product |
United States |
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